
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide" is a derivative of a class of compounds known for their affinity and selectivity towards dopamine D4 receptors. These compounds are of significant interest in the field of neuropsychopharmacology due to their potential therapeutic applications in disorders such as schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). The structural features of these compounds are designed to optimize their interaction with the D4 receptor, while minimizing off-target effects on other receptor systems.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which shares a similar structural framework, was synthesized as part of a series targeting the dopamine D4 receptors. The synthesis involved the preparation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. The process was optimized to yield compounds with high affinity for the D4 receptor, as well as significant selectivity over the D2 receptor and other off-targets .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by an arylpiperazine moiety linked to a benzamide group. This configuration is crucial for the high affinity binding to the D4 receptor. The presence of a methoxy group on the benzamide ring and the specific substitution pattern on the arylpiperazine are key determinants of the receptor affinity and selectivity. The chlorophenyl group in the related compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide contributes to the high affinity for the D4 receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the piperazine ring, followed by the introduction of the aryl group and the subsequent attachment of the benzamide fragment. The specific reactions and conditions are tailored to preserve the delicate structure of the piperazine and to ensure the proper orientation of the substituents for optimal receptor binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are fine-tuned to achieve the desired pharmacokinetic profile. The lipophilicity, represented by the log P value, is adjusted to ensure adequate brain penetration and low nonspecific binding. For example, compounds with log P values in the range of 2.37-2.55 have been shown to rapidly enter the central nervous system upon administration, which is indicative of their potential as central nervous system (CNS) active agents . The introduction of radiolabels such as carbon-11 allows for the in vivo evaluation of these compounds using positron emission tomography (PET), providing insights into their distribution and interaction with the D4 receptors in the brain .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide and its derivatives have been synthesized and characterized for various scientific applications. For instance, the synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors incorporating a "long-chain" 1-(2-methoxyphenyl)piperazine structure demonstrates significant advancements in receptor affinity and imaging capabilities. These compounds exhibit high to moderate receptor affinity and enhanced fluorescence properties, making them valuable tools for visualizing receptor overexpression in cellular models (Lacivita et al., 2009).
Antimicrobial Activities
Research has also extended to evaluating the antimicrobial activities of novel compounds derived from this compound. A study on the synthesis of novel 1,2,4-triazole derivatives, incorporating the methoxyphenyl piperazine moiety, revealed good to moderate antimicrobial activities against various microorganisms. This suggests potential applications of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Radioligands for PET Imaging
The compound's derivatives have been explored as radioligands for positron emission tomography (PET) imaging, particularly in studying serotonin 1A receptors. Research comparing [18F]p-MPPF, a radiolabeled antagonist, with other compounds for PET imaging of serotonin receptors underscores the importance of these derivatives in enhancing neuroimaging techniques. Such advancements facilitate a deeper understanding of the serotonergic system in humans (Plenevaux et al., 2000).
Bioactive Metabolites
Additionally, the chemical structure and bioactive properties of derivatives isolated from marine actinobacteria have been characterized, revealing cytotoxic activities and potential pharmaceutical applications. The isolation of new compounds structurally related to this compound from Streptomyces sp. illustrates the ongoing exploration of natural sources for bioactive metabolites (Sobolevskaya et al., 2007).
Selective Inhibition of Bacterial Persisters
Research has identified compounds that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, demonstrating a novel approach to combating antibiotic resistance. One such compound, derived from the core structure of this compound, has shown promise in reverting persisters to antibiotic-sensitive states, providing a new strategy for eradicating bacterial infections (Kim et al., 2011).
Mecanismo De Acción
The compound is related to a class of compounds that show affinity for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders . Most of the novel compounds in this class showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)15-6-4-5-7-16(15)22-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRYNEOOIYUZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

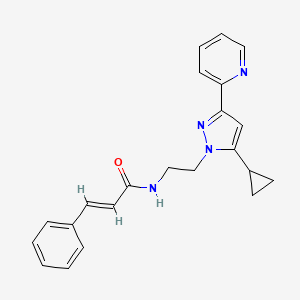
![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)
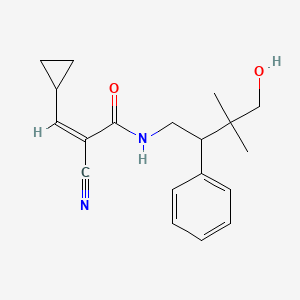
![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)
![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)
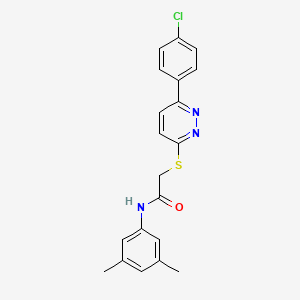
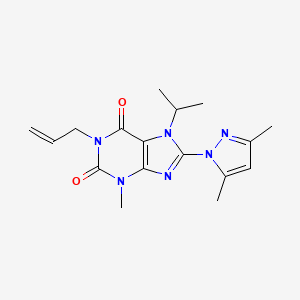
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)
![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

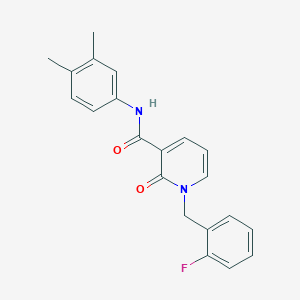
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)